Dodecyl hydrogen sebacate
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Overview
Description
Dodecyl hydrogen sebacate is an organic compound that belongs to the class of esters. It is formed by the esterification of dodecyl alcohol and sebacic acid. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dodecyl hydrogen sebacate is synthesized through the esterification reaction between dodecyl alcohol and sebacic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
C12H26O+C10H18O4→C22H42O4+H2O
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize efficiency and yield. The use of a vacuum distillation setup helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of dodecyl alcohol and sebacic acid.
Substitution: The ester group in this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid; acidic or neutral conditions.
Reduction: Lithium aluminum hydride; anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols; basic or acidic conditions.
Major Products Formed:
Oxidation: Dodecanoic acid and sebacic acid.
Reduction: Dodecyl alcohol and sebacic acid.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Dodecyl hydrogen sebacate finds applications in various scientific research fields:
Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of polymers.
Biology: Employed in the formulation of biodegradable materials for biomedical applications.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.
Industry: Utilized in the production of lubricants, adhesives, and coatings due to its excellent thermal stability and low volatility.
Mechanism of Action
The mechanism of action of dodecyl hydrogen sebacate primarily involves its interaction with other molecules through ester linkages. In biological systems, it can be hydrolyzed by esterases to release dodecyl alcohol and sebacic acid, which can then participate in various metabolic pathways. The ester group in this compound allows it to act as a plasticizer by reducing intermolecular forces between polymer chains, thereby enhancing flexibility.
Comparison with Similar Compounds
Dioctyl sebacate: Another ester of sebacic acid, used as a plasticizer with similar properties but different alkyl chain length.
Dibutyl sebacate: A shorter-chain ester of sebacic acid, used in similar applications but with different physical properties.
Diisodecyl adipate: An ester of adipic acid, used as a plasticizer with different chemical structure and properties.
Uniqueness: Dodecyl hydrogen sebacate is unique due to its specific alkyl chain length, which provides a balance between flexibility and thermal stability. This makes it particularly suitable for applications requiring both properties, such as in high-performance lubricants and biodegradable polymers.
Properties
CAS No. |
92739-54-3 |
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Molecular Formula |
C22H42O4 |
Molecular Weight |
370.6 g/mol |
IUPAC Name |
10-dodecoxy-10-oxodecanoic acid |
InChI |
InChI=1S/C22H42O4/c1-2-3-4-5-6-7-8-11-14-17-20-26-22(25)19-16-13-10-9-12-15-18-21(23)24/h2-20H2,1H3,(H,23,24) |
InChI Key |
GIGYJAKGGCCFLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CCCCCCCCC(=O)O |
Origin of Product |
United States |
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